molecular formula C15H13BrO2 B1597613 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone CAS No. 694443-80-6

1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone

Cat. No.: B1597613
CAS No.: 694443-80-6
M. Wt: 305.17 g/mol
InChI Key: UNFAYODHYINMBE-UHFFFAOYSA-N
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Description

1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone is an organic compound with the molecular formula C15H13BrO2. It is a brominated derivative of benzyl ether and is often used in various chemical research and industrial applications. The compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a phenyl ring through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone typically involves the reaction of 4-bromobenzyl alcohol with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The general reaction scheme is as follows:

4-Bromobenzyl alcohol+4-HydroxyacetophenoneK2CO3,DMFThis compound\text{4-Bromobenzyl alcohol} + \text{4-Hydroxyacetophenone} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Bromobenzyl alcohol+4-HydroxyacetophenoneK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 4-((4-bromobenzyl)oxy)benzoic acid.

    Reduction: Formation of 1-(4-((4-bromobenzyl)oxy)phenyl)ethanol.

    Substitution: Formation of 1-(4-((4-aminobenzyl)oxy)phenyl)ethanone.

Scientific Research Applications

Chemistry

1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups, enabling the creation of diverse derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation to form aldehydes or carboxylic acids, and reduction can yield alcohol derivatives.

Biology

The compound has been studied for its potential biological activities:

  • Anticancer Research : BBPE has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may affect pathways involved in cell growth and apoptosis.
  • Enzyme Interaction Studies : The compound is utilized in proteomics research to investigate interactions with specific enzymes and proteins, aiding in the understanding of biochemical pathways.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in:

  • Sunscreen Formulations : Due to its UV-absorbing capabilities, BBPE can be incorporated into cosmetic products for enhanced skin protection.
  • Coatings and Plastics : The compound's stability and reactivity allow it to be used in paints and plastics, improving their performance characteristics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of BBPE against hormone-sensitive breast cancer cells. The results indicated that the compound significantly inhibited cell growth by inducing apoptosis through the activation of specific signaling pathways. This research highlights the potential of BBPE as a lead compound for developing new cancer therapeutics.

Case Study 2: Enzyme Inhibition

Research investigating the inhibitory effects of BBPE on certain enzymes revealed that it could effectively block enzyme activity linked to metabolic disorders. This finding suggests potential applications in drug development aimed at treating conditions like diabetes or obesity.

Data Tables

Application AreaDescriptionKey Findings
ChemistryIntermediate for organic synthesisParticipates in substitution reactions; versatile reactivity
BiologyAnticancer agentInhibits breast cancer cell proliferation; induces apoptosis
IndustrySpecialty chemicalsUsed in sunscreens; enhances coatings performance

Mechanism of Action

The mechanism of action of 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ether linkage play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone
  • 1-(4-((4-Methylbenzyl)oxy)phenyl)ethanone
  • 1-(4-((4-Fluorobenzyl)oxy)phenyl)ethanone

Uniqueness

1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, methyl, and fluoro analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its biological activity.

Biological Activity

1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone, also known as a derivative of benzophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromobenzyl group that may influence its interaction with biological targets.

The chemical formula for this compound is C16H16BrO2C_{16}H_{16}BrO_2. It features a ketone functional group and an ether linkage, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom in the structure may enhance its reactivity and binding affinity to specific biological molecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The presence of the bromine atom is thought to play a crucial role in enhancing the antimicrobial efficacy against various pathogens. For instance, studies have shown that derivatives with halogen substituents often display increased activity against bacteria and fungi due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Anti-inflammatory Properties

In vitro studies have suggested that this compound may possess anti-inflammatory effects. The mechanism behind this activity could involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring significantly affect its cytotoxic potency, highlighting the importance of substituent groups in enhancing biological activity .

Study 1: Antimicrobial Efficacy

A study conducted on a series of bromobenzyl derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to inhibit COX-2 enzyme activity in vitro. Results showed a dose-dependent inhibition, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

Data Summary

Activity Effect Mechanism Reference
AntimicrobialEffective against bacteriaDisruption of cell membrane
Anti-inflammatoryCOX inhibitionInhibition of pro-inflammatory cytokines
CytotoxicityInduces apoptosisOxidative stress induction

Properties

IUPAC Name

1-[4-[(4-bromophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFAYODHYINMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366931
Record name 4'-(4-bromobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694443-80-6
Record name 4'-(4-bromobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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